molecular formula C16H18N2O6 B6348225 4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-24-8

4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348225
CAS RN: 1326809-24-8
M. Wt: 334.32 g/mol
InChI Key: JYNRKBPNWZASMT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a carboxylic acid group (-COOH), a nitro group (-NO2), and a benzoyl group (C6H5CO-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spiro[4.5]decane ring suggests that the molecule has a cyclic structure. The nitrobenzoyl group is likely attached to this ring .


Chemical Reactions Analysis

The carboxylic acid group is typically quite reactive and can participate in various reactions, including esterification and amide formation . The nitro group can act as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could allow for hydrogen bonding, affecting the compound’s solubility and boiling point .

Future Directions

The study of new and complex organic compounds like this one is a crucial part of advancing fields like medicinal chemistry and materials science. Future research could explore the synthesis, reactivity, and potential applications of this compound .

properties

IUPAC Name

4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c19-14(11-4-6-12(7-5-11)18(22)23)17-13(15(20)21)10-24-16(17)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNRKBPNWZASMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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